

AM-Imidazole-PA-Boc: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *AM-Imidazole-PA-Boc*

Cat. No.: *B8103499*

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For Researchers, Scientists, and Drug Development Professionals

AM-Imidazole-PA-Boc, identified as tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate, is a specialized chemical intermediate with significant potential in the field of targeted protein degradation. Its structural components—an imidazole ring, a propylamino (PA) linker, and a tert-butoxycarbonyl (Boc) protecting group—make it a valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its role in the development of novel therapeutics.

Core Properties and Structure

AM-Imidazole-PA-Boc is characterized by the following key structural features: an imidazole moiety, which can serve as a ligand for various protein targets; a flexible alkyl chain linker that allows for the optimal positioning of bifunctional molecules; and a Boc-protecting group on the terminal amine, which enables controlled, stepwise chemical synthesis.

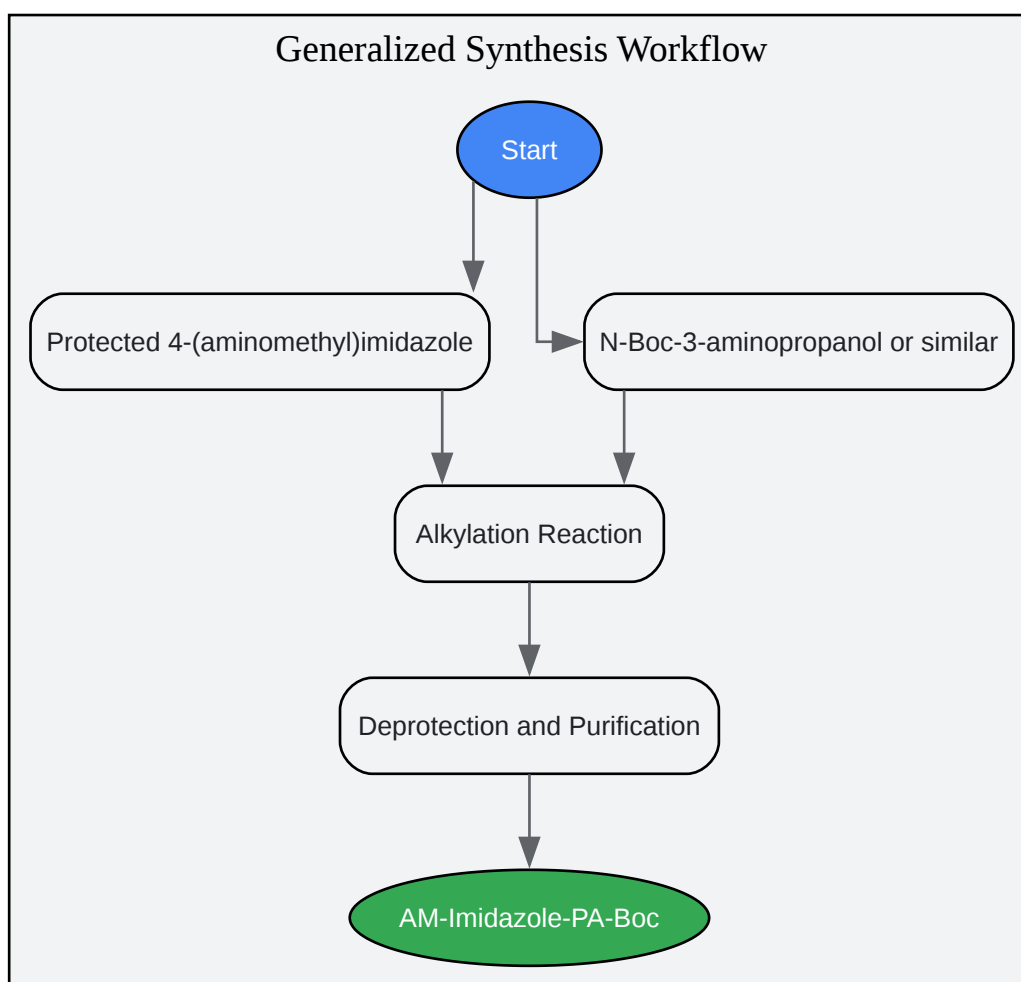
Property	Value
IUPAC Name	tert-butyl N-[3-[4-(aminomethyl)imidazol-1-yl]propyl]carbamate
CAS Number	2357108-99-5
Molecular Formula	C ₁₂ H ₂₂ N ₄ O ₂
Molecular Weight	254.33 g/mol
Appearance	Off-white to gray oil

Synthesis and Experimental Protocols

While specific, detailed synthesis protocols for **AM-Imidazole-PA-Boc** are not extensively published in peer-reviewed literature, its structure suggests a multi-step synthesis involving the alkylation of an imidazole derivative followed by functional group manipulation. A generalized synthetic approach is outlined below.

General Synthesis Workflow

The synthesis would likely involve the preparation of a suitable N-Boc protected propylamine intermediate which is then used to alkylate a protected 4-(aminomethyl)imidazole. The Boc protecting group is crucial for directing the reaction to the desired nitrogen on the imidazole ring and preventing side reactions.



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A generalized workflow for the synthesis of **AM-Imidazole-PA-Boc**.

Application in PROTAC Development

AM-Imidazole-PA-Boc is identified as an alkyl chain-based PROTAC linker.[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

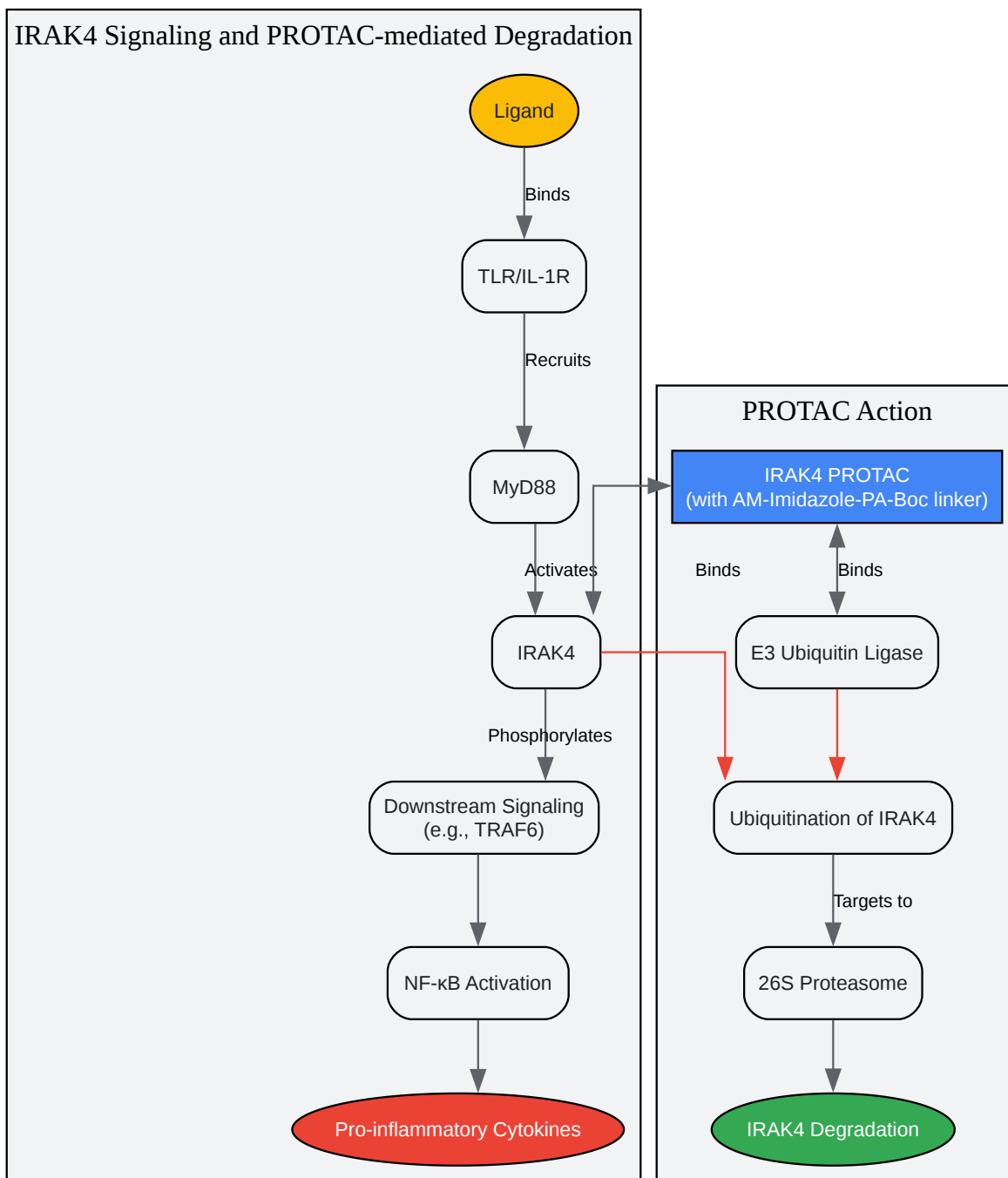
This specific linker has been noted for its use in the synthesis of a PROTAC targeting IRAK4 (Interleukin-1 Receptor-Associated Kinase 4).[2] IRAK4 is a key kinase in the toll-like receptor

(TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and are implicated in various inflammatory diseases and cancers.

IRAK4 Signaling Pathway and PROTAC-mediated Degradation

The IRAK4 signaling cascade is initiated by the binding of a ligand, such as a pathogen-associated molecular pattern (PAMP) or a cytokine, to its corresponding receptor. This leads to the recruitment of MyD88 and subsequent activation of IRAK4. Activated IRAK4 then phosphorylates downstream targets, ultimately leading to the activation of transcription factors like NF- κ B and the production of pro-inflammatory cytokines.

A PROTAC utilizing **AM-Imidazole-PA-Boc** as a linker would be designed to bind to both IRAK4 and an E3 ligase (e.g., Cereblon or VHL). This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to IRAK4, marking it for degradation by the 26S proteasome.



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Diagram of IRAK4 signaling and its targeted degradation by a PROTAC.

Biological Evaluation

As of the latest available information, specific quantitative biological data for **AM-Imidazole-PA-Boc** itself or the IRAK4 degrader synthesized from it (HY-129966) is not publicly available in peer-reviewed literature. The evaluation of such a PROTAC would typically involve a series of in vitro and in vivo experiments.

Representative Experimental Protocols

- Biochemical Assays:
 - Binding Affinity: Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) would be used to measure the binding affinity of the PROTAC to both IRAK4 and the E3 ligase.
 - Ternary Complex Formation: FRET-based assays or AlphaLISA could be employed to quantify the formation of the IRAK4-PROTAC-E3 ligase ternary complex.
- Cell-based Assays:
 - Western Blotting: To measure the dose- and time-dependent degradation of IRAK4 in relevant cell lines (e.g., human peripheral blood mononuclear cells or specific cancer cell lines).
 - Quantitative Mass Spectrometry: For a more comprehensive and unbiased assessment of the proteome-wide selectivity of the PROTAC.
 - Functional Assays: Measuring the downstream effects of IRAK4 degradation, such as the inhibition of cytokine production (e.g., IL-6, TNF- α) in response to a TLR agonist like lipopolysaccharide (LPS).
- In Vivo Studies:
 - Pharmacokinetics and Pharmacodynamics: Assessing the stability, distribution, and degradation activity of the PROTAC in animal models.
 - Efficacy Studies: Evaluating the therapeutic effect of the PROTAC in disease models, such as models of inflammatory diseases or certain cancers.

Conclusion

AM-Imidazole-PA-Boc is a valuable chemical tool for researchers in drug discovery, particularly in the burgeoning field of targeted protein degradation. Its utility as a PROTAC linker, exemplified by its application in the development of an IRAK4 degrader, highlights its potential for creating novel therapeutics for a range of diseases. While specific data on this compound remains limited in the public domain, the general principles of PROTAC design and evaluation provide a clear framework for its application in the laboratory. Further research and publication are anticipated to more fully elucidate the properties and potential of this and related molecules.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
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